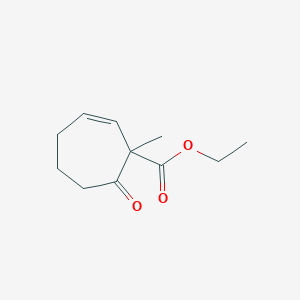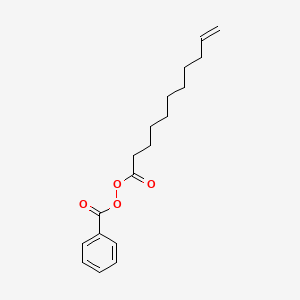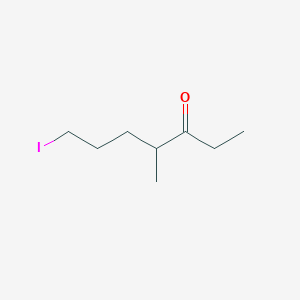
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often used in formulations where its ability to reduce surface tension is beneficial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate typically involves the quaternization of hexadecylamine with trimethylamine, followed by the introduction of methanesulfonate as the counterion. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Trimethylhexadecan-1-aminium methanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the methanesulfonate ion with other anions in solution, often facilitated by ion-exchange resins.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with a halide would produce a corresponding halide salt of the quaternary ammonium compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used in the extraction and purification of nucleic acids and proteins. Its surfactant properties help in lysing cells and solubilizing cellular components.
Medicine: In medicine, it is used in formulations for topical antiseptics and disinfectants due to its antimicrobial properties.
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and hair care products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N,N,N-Trimethylhexadecan-1-aminium bromide
- N,N,N-Trimethylhexadecan-1-aminium hydroxide
Comparison: While all these compounds share the quaternary ammonium structure, the counterion (chloride, bromide, hydroxide, or methanesulfonate) can significantly influence their solubility, reactivity, and specific applications. For instance, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is particularly favored in applications requiring a non-halide counterion, such as in certain biological and industrial processes.
Eigenschaften
| 113894-24-9 | |
Molekularformel |
C20H45NO3S |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
hexadecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C19H42N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OSJQADLXTFUATC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)





